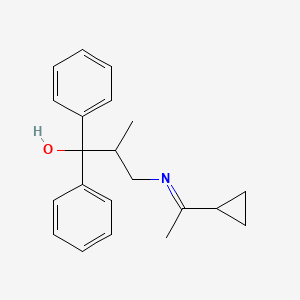![molecular formula C8H12N2O B14451144 1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile CAS No. 75985-36-3](/img/structure/B14451144.png)
1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile is an organic compound that features both an aziridine ring and an oxolane ring. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The oxolane ring, also known as tetrahydrofuran, is a five-membered ring containing one oxygen atom. This compound is of interest in various fields of chemistry and medicinal research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile typically involves the formation of the aziridine ring followed by the introduction of the oxolane moiety. One common method involves the reaction of an appropriate aziridine precursor with an oxolane-containing reagent under controlled conditions. For instance, aziridines can be synthesized through the reaction of N-tosyl imines with iodomethyllithium, which provides an efficient and general route to aziridines .
Industrial Production Methods
Industrial production of aziridine derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic ring-opening reactions.
Substitution Reactions: The compound can participate in substitution reactions where the aziridine ring is opened and substituted by different nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are commonly used nucleophiles for ring-opening reactions.
Solvents: Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Lewis acids or bases may be used to facilitate the reactions.
Major Products
The major products of these reactions are typically the ring-opened derivatives of the original compound, where the aziridine ring is replaced by the nucleophile.
Applications De Recherche Scientifique
1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Aziridine derivatives are explored for their potential as anticancer agents due to their ability to alkylate DNA and proteins.
Biological Studies: The compound is used in studies involving protein disulfide isomerases (PDIs), which are enzymes involved in the formation and rearrangement of disulfide bonds in proteins.
Industrial Applications: Aziridine derivatives are used in the synthesis of polymers and other materials due to their high reactivity and ability to form stable products.
Mécanisme D'action
The mechanism of action of 1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile involves the alkylation of nucleophilic sites in biological molecules. The high strain energy of the aziridine ring facilitates its reaction with nucleophiles, leading to the formation of covalent bonds with proteins and DNA. This can result in the inhibition of protein function or the induction of DNA damage, which is the basis for its potential anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups in cancer cells.
Aziridine-2-carboxylic acid derivatives: These compounds have been studied for their potential as PDIA1 inhibitors and anticancer agents.
Uniqueness
1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile is unique due to the presence of both an aziridine ring and an oxolane ring, which imparts distinct reactivity and potential biological activity. The combination of these two rings in a single molecule provides opportunities for diverse chemical transformations and applications in various fields of research.
Propriétés
Numéro CAS |
75985-36-3 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-(oxolan-2-ylmethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C8H12N2O/c9-4-7-5-10(7)6-8-2-1-3-11-8/h7-8H,1-3,5-6H2 |
Clé InChI |
HQVWWSUPJNUGFC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CN2CC2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


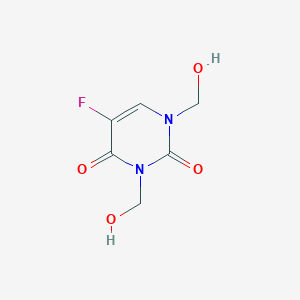
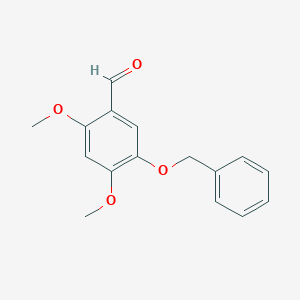
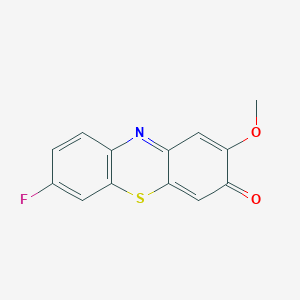
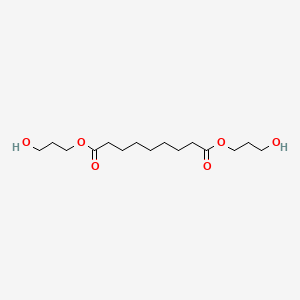
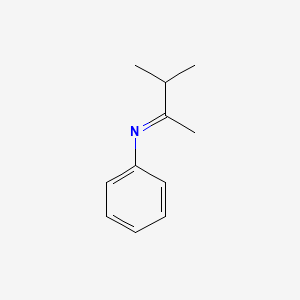
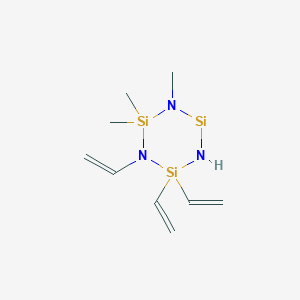
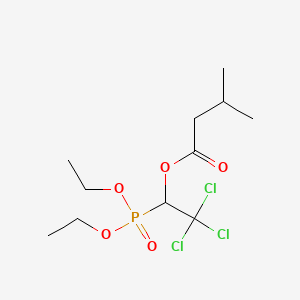
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
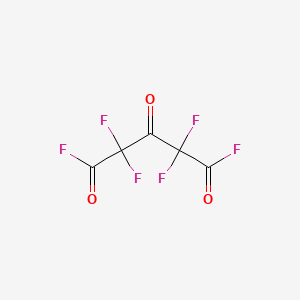
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
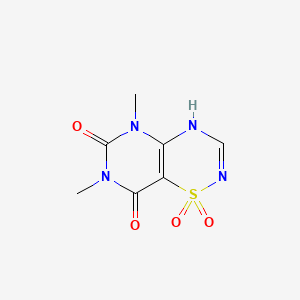
![Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14451146.png)
